3-(甲硫基)氮杂环丁烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

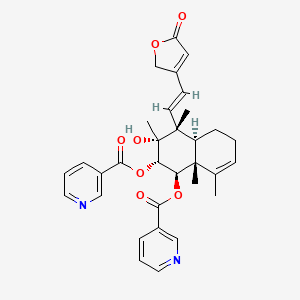

3-(Methylsulfanyl)azetidine is a compound that has attracted interest in the field of organic chemistry due to its potential applications in drug design and synthesis. It is a small-ring derivative, which can provide valuable motifs in new chemical space for drug design.

Synthesis Analysis

3-(Methylsulfanyl)azetidine and its derivatives can be synthesized using various methods:

Iron-Catalyzed Thiol Alkylation : This method involves synthesizing 3-aryl-3-sulfanyl azetidines directly from azetidine-3-ols using a mild Fe-catalyzed thiol alkylation. This process is effective for a broad range of thiols and azetidinols bearing electron-donating aromatics, proceeding via an azetidine carbocation. The N-carboxybenzyl group is a key requirement for good reactivity (Dubois et al., 2019).

Palladium-Catalyzed Intramolecular Amination : Efficient methods have been developed for synthesizing azetidine compounds via palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions of picolinamide protected amine substrates. These methods are notable for their low catalyst loading, use of inexpensive reagents, and convenient operating conditions (He et al., 2012).

Molecular Structure Analysis

The molecular structure of 3-(Methylsulfanyl)azetidine is characterized by a small, strained ring system. The unique structure of this compound offers interesting possibilities for chemical modifications and reactions.

Chemical Reactions and Properties

3-(Methylsulfanyl)azetidine is reactive towards various chemical agents, and its structure lends itself to a range of chemical transformations:

Reactivity with Bases : 3,3-Dichloroazetidines, a class of azaheterocycles, have been found to react with bases to yield different derivatives through ring contraction and other mechanisms (Dejaegher et al., 2002).

Synthesis of Enantiopure Azetidine-2-Carboxylic Acids : Modifications at the 3-position of azetidine-2-carboxylic acid have been achieved, providing insights into the potential for incorporating this structure into more complex molecules (Sajjadi & Lubell, 2008).

科学研究应用

有机合成

氮杂环丁烷,包括 3-(甲硫基)氮杂环丁烷,由于其独特的反应性,由相当大的环张力驱动,被用于有机合成 {svg_1} {svg_2}. 它们比相关的氮丙啶更稳定,这意味着它们易于处理,并具有独特的反应性,可以在适当的反应条件下被触发 {svg_3} {svg_4}.

药物化学

氮杂环丁烷是药物化学中的一个特权结构单元,出现在生物活性分子和天然产物中 {svg_5}. 它们用于合成各种药物,包括阿塞尼地平(一种抗高血压钙通道阻滞剂)、科比美替尼(一种丝裂原活化蛋白激酶抑制剂)和西美拉格兰(一种口服抗凝剂) {svg_6}.

药物发现

氮杂环丁烷被用作药物发现中的结构单元 {svg_7} {svg_8}. 它们独特的四元环骨架包含嵌入的极性氮原子,使其适合开发新的治疗剂 {svg_9}.

聚合物合成

氮杂环丁烷已被用于聚合物合成 {svg_10}. 它们独特的反应性和稳定性使它们适合于创造新型聚合物材料 {svg_11}.

手性模板

氮杂环丁烷已被用作合成复杂分子的手性模板 {svg_12}. 它们的四元环结构可以将手性赋予分子中的其他部分,这使得它们在合成对映异构体纯化合物方面非常有用 {svg_13}.

功能化反应

氮杂环丁烷用于各种功能化反应 {svg_14}. 它们可以进行 [2+2] 环加成反应、金属化氮杂环丁烷的应用、实用的 C(sp3)–H 功能化以及与碳亲核试剂的容易开环 {svg_15}.

安全和危害

未来方向

Azetidines have seen increased prominence as saturated building blocks in the field of drug discovery in recent years . The versatility and efficiency of the synthetic strategies for azetidines suggest that this work will guide the development of new azetidine-based materials in the energetics space as well as other industries .

生化分析

Biochemical Properties

3-(Methylsulfanyl)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with glutathione S-transferase, which catalyzes the formation of a glutathione conjugate of 3-(Methylsulfanyl)azetidine without prior bioactivation . This interaction highlights the compound’s potential in modulating oxidative stress and detoxification pathways.

Cellular Effects

3-(Methylsulfanyl)azetidine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, azetidine derivatives have shown neuroprotective effects by modulating inflammation and oxidative stress in brain cells . Although specific studies on 3-(Methylsulfanyl)azetidine are limited, its structural similarity to other azetidine compounds suggests it may have similar cellular effects.

Molecular Mechanism

The molecular mechanism of 3-(Methylsulfanyl)azetidine involves its interaction with biomolecules at the molecular level. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more stable and reactive under appropriate conditions . This stability allows 3-(Methylsulfanyl)azetidine to participate in various biochemical reactions, including enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Methylsulfanyl)azetidine can change over time. The compound’s stability and degradation are influenced by its ring strain and reactivity. Studies on azetidines have shown that they are stable under certain conditions but can undergo degradation over time . Long-term effects on cellular function may include alterations in metabolic pathways and enzyme activities.

Dosage Effects in Animal Models

The effects of 3-(Methylsulfanyl)azetidine vary with different dosages in animal models. While specific dosage studies on this compound are limited, general observations from similar compounds suggest that higher doses may lead to toxic or adverse effects. It is essential to determine the threshold effects and safe dosage levels to avoid potential toxicity .

Metabolic Pathways

3-(Methylsulfanyl)azetidine is involved in various metabolic pathways. One notable pathway is its interaction with glutathione S-transferase, which catalyzes the formation of a glutathione conjugate . This interaction suggests that 3-(Methylsulfanyl)azetidine may play a role in detoxification processes and modulating oxidative stress.

Transport and Distribution

The transport and distribution of 3-(Methylsulfanyl)azetidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are determined by its chemical properties and interactions with cellular components .

Subcellular Localization

3-(Methylsulfanyl)azetidine’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its biochemical roles and potential therapeutic applications .

属性

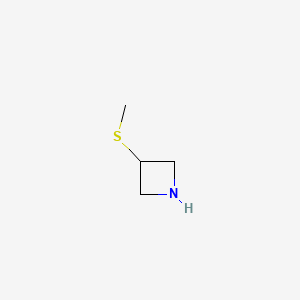

IUPAC Name |

3-methylsulfanylazetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCIFFGORAXIFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-methyl-3-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide](/img/no-structure.png)

![3-[(2,2-dimethylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B1179592.png)